molecular formula C13H11ClN2O4 B2712941 [N-(2-furylmethyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate CAS No. 386278-36-0

[N-(2-furylmethyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate

Cat. No.: B2712941
CAS No.: 386278-36-0
M. Wt: 294.69
InChI Key: IOADIWRTOUBBMT-UHFFFAOYSA-N
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Description

[N-(2-furylmethyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate is a synthetic organic compound that features a pyridine ring substituted with a chloropyridine moiety and a carbamoyl group linked to a furan ring

Preparation Methods

The synthesis of [N-(2-furylmethyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chloropyridine intermediate: This can be achieved by chlorination of pyridine derivatives under controlled conditions.

    Introduction of the carbamoyl group: This step involves the reaction of the chloropyridine intermediate with a suitable carbamoylating agent, such as isocyanates or carbamoyl chlorides.

    Attachment of the furan ring: The final step involves the coupling of the carbamoyl intermediate with a furan derivative, often using a base-catalyzed reaction or a transition metal-catalyzed cross-coupling reaction.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

[N-(2-furylmethyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carbamoyl group can be reduced to form amines or other reduced products.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[N-(2-furylmethyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [N-(2-furylmethyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The molecular pathways involved can include inhibition or activation of enzymatic reactions, receptor signaling pathways, or other biochemical processes.

Comparison with Similar Compounds

Similar compounds to [N-(2-furylmethyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate include other pyridine derivatives with carbamoyl and furan substituents. These compounds may differ in the position or type of substituents on the pyridine ring, the nature of the carbamoyl group, or the type of heterocyclic ring attached. The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Some similar compounds include:

  • N-(2-furylmethyl)carbamoyl]methyl 4-chloropyridine-3-carboxylate
  • N-(2-furylmethyl)carbamoyl]methyl 6-bromopyridine-3-carboxylate
  • N-(2-furylmethyl)carbamoyl]methyl 6-chloropyridine-2-carboxylate

Properties

IUPAC Name

[2-(furan-2-ylmethylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O4/c14-11-4-3-9(6-15-11)13(18)20-8-12(17)16-7-10-2-1-5-19-10/h1-6H,7-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOADIWRTOUBBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)COC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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